molecular formula C37H31P3 B1587784 1,1,1-Tris(diphenylphosphino)methane CAS No. 28926-65-0

1,1,1-Tris(diphenylphosphino)methane

Cat. No.: B1587784
CAS No.: 28926-65-0
M. Wt: 568.6 g/mol
InChI Key: KYDFRUPZLLIHQE-UHFFFAOYSA-N
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Description

1,1,1-Tris(diphenylphosphino)methane, also known as Triphos, is an organophosphorus compound with the chemical formula CH₃C[CH₂P(C₆H₅)₂]₃. It is an air-sensitive white solid that serves as a tripodal ligand, meaning it can coordinate to a metal center through three phosphorus atoms. This compound is widely used in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with various transition metals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,1,1-Tris(diphenylphosphino)methane plays a significant role in biochemical reactions, particularly in the formation of metal-ligand complexes. It interacts with various enzymes and proteins, acting as a ligand that can stabilize metal centers in catalytic processes. For example, it forms complexes with transition metals such as rhodium, which are used to study mechanistic aspects of homogeneous catalysts . These interactions are crucial for understanding the catalytic cycles of reactions like hydrogenation of alkenes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a ligand in metal complexes. These complexes can influence cell function by participating in catalytic reactions that are essential for cellular metabolism. For instance, metal-ligand complexes involving this compound can affect cell signaling pathways and gene expression by modulating the activity of metal-dependent enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal centers. It acts as a tridentate ligand, coordinating with three sites on a metal atom to form stable complexes. These complexes can either inhibit or activate enzymes, depending on the nature of the metal and the specific reaction. For example, complexes with rhodium can serve as intermediates in catalytic cycles, facilitating reactions such as hydrogenation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that the stability of metal-ligand complexes involving this compound can influence the duration and efficacy of catalytic reactions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can form stable metal-ligand complexes that facilitate catalytic reactions without causing significant toxicity. At high doses, there may be toxic or adverse effects due to the accumulation of metal complexes in tissues. Threshold effects have been observed, where the efficacy of catalytic reactions increases up to a certain dosage, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in various metabolic pathways through its role as a ligand in metal complexes. These complexes can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, metal-ligand complexes involving this compound can participate in redox reactions, affecting the balance of reactive oxygen species and other metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, metal-ligand complexes involving this compound can be transported to specific cellular compartments where they participate in catalytic reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can influence the activity and function of the compound, as metal-ligand complexes may be more effective in certain cellular environments. For example, the localization of this compound in mitochondria can enhance its role in redox reactions and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Tris(diphenylphosphino)methane is typically synthesized through the reaction of sodium diphenylphosphide with 1,1,1-trichloromethane. The reaction proceeds as follows:

[ 3 \text{Ph}_2\text{PNa} + \text{CH}_3\text{C(CH}_2\text{Cl)}_3 \rightarrow \text{CH}_3\text{C[CH}_2\text{PPh}_2]_3 + 3 \text{NaCl} ]

This reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tris(diphenylphosphino)methane undergoes various types of chemical reactions, including:

    Coordination Reactions: Forms complexes with transition metals.

    Oxidation: Can be oxidized to form phosphine oxides.

    Substitution: Can participate in substitution reactions where one or more of the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Coordination Reactions: Typically involve transition metal salts such as rhodium chloride or platinum chloride under inert atmosphere conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Coordination Complexes: Such as [Rh(Triphos)Cl(C₂H₄)], [Rh(Triphos)H(C₂H₄)], and [Rh(Triphos)(C₂H₅)(C₂H₄)].

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Phosphines: Resulting from substitution reactions.

Scientific Research Applications

1,1,1-Tris(diphenylphosphino)methane has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,1,1-Tris(diphenylphosphino)methane is unique due to its tripodal structure, which allows it to form highly stable complexes with transition metals. Similar compounds include:

These compounds share some structural similarities but differ in their coordination properties and applications.

Properties

IUPAC Name

bis(diphenylphosphanyl)methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31P3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDFRUPZLLIHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390702
Record name Methanetriyltris(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28926-65-0
Record name Methanetriyltris(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28926-65-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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